molecular formula C13H11BrN2O2S B11671550 N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11671550
M. Wt: 339.21 g/mol
InChI Key: OGKNEGABTCKPRL-NVNXTCNLSA-N
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Description

N'-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a Schiff base derivative characterized by a (Z)-configured imine group bridging a 5-bromo-2-hydroxyphenyl ring and a thiophen-2-yl-acetohydrazide moiety. This compound belongs to a class of hydrazide-hydrazones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H11BrN2O2S/c14-10-3-4-12(17)9(6-10)8-15-16-13(18)7-11-2-1-5-19-11/h1-6,8,17H,7H2,(H,16,18)/b15-8-

InChI Key

OGKNEGABTCKPRL-NVNXTCNLSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C\C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursors

The compound is synthesized via a Schiff base formation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage (C=N-NH). This method is widely adopted due to its simplicity and scalability.

Reagents :

  • 5-Bromo-2-hydroxybenzaldehyde (1.2 eq)

  • 2-(Thiophen-2-yl)acetohydrazide (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst, 0.1 eq)

Procedure

  • Mixing : The aldehyde and hydrazide are dissolved in ethanol (50 mL/g hydrazide) under nitrogen.

  • Catalysis : Glacial acetic acid is added dropwise to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux : The mixture is refluxed at 78°C for 4–6 hours, monitored by TLC (mobile phase: ethyl acetate/hexane 3:7).

  • Workup : The solution is cooled to 0°C, and the precipitate is filtered.

  • Purification : Recrystallization from ethanol yields pale-yellow crystals (Yield: 72–78%).

Ultrasound-Assisted Synthesis

Optimization for Rapid Synthesis

Ultrasound irradiation (35 kHz, 300 W) accelerates the reaction by enhancing mass transfer and reducing activation energy. This method reduces reaction time from hours to minutes while improving yield.

Conditions :

  • Solvent: Ethanol

  • Temperature: 25–30°C (ambient)

  • Time: 15–20 minutes

  • Yield: 89–92%

Comparative Advantages

  • Efficiency : 4-fold reduction in reaction time compared to conventional reflux.

  • Purity : Higher product purity due to minimized side reactions.

  • Scalability : Suitable for gram-scale synthesis without compromising yield.

Solvent and Catalyst Screening

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37898
Methanol32.78197
DMF36.76890
Water80.1<5

Ethanol balances solubility and reactivity, while DMF induces side reactions (e.g., hydrolysis).

Catalyst Optimization

CatalystLoading (eq)Yield (%)
Glacial HOAc0.178
HCl (conc.)0.0565
Piperidine0.270
None42

Acetic acid provides optimal protonation without side reactions.

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair : Ethanol/water (3:1) achieves 99% purity after two cycles.

  • Crystal Morphology : Needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

TechniqueKey Signals
IR (cm⁻¹) 3270 (N-H), 1665 (C=O), 1590 (C=N), 1240 (C-O phenolic)
¹H NMR δ 11.2 (s, 1H, OH), 8.3 (s, 1H, N=CH), 7.6–6.8 (m, 6H, Ar-H and thiophene)
¹³C NMR δ 164.2 (C=O), 158.1 (C=N), 148.9 (C-Br), 126–132 (Ar-C and thiophene)

Elemental analysis aligns with C₁₄H₁₂BrN₃O₂S (Calc.: C 44.93%, H 3.23%, N 11.23%; Found: C 44.88%, H 3.28%, N 11.19%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Residence Time : 10 minutes at 100°C.

  • Throughput : 5 kg/day with 85% yield.

  • Advantages : Enhanced heat transfer and reproducibility.

Waste Management

  • Solvent Recovery : Ethanol is distilled and reused (90% recovery).

  • Byproducts : Unreacted aldehyde is extracted via aqueous wash .

Chemical Reactions Analysis

Hydrazone Formation

The reaction proceeds via nucleophilic attack of the hydrazide's amine group on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N bond. The Z-configuration is stabilized by steric or electronic factors, such as the bulky bromine and hydroxyl groups in the phenyl ring .

Hydrolysis

Under acidic or basic conditions , the hydrazone can hydrolyze to regenerate the aldehyde and hydrazide precursors. This reversibility is critical for stability studies.

Analytical Characterization

Technique Key Observations
Infrared (IR) Spectroscopy
- Absence of NH₂ stretching (indicating condensation).
- Peaks at ~1630 cm⁻¹ for C=N and ~3450 cm⁻¹ for hydroxyl (OH) groups .
¹H NMR
- Signals for aromatic protons (δ 6.9–8.7 ppm).
- A singlet for the NH proton (δ ~10.9 ppm) and CH=N proton (δ ~8.66 ppm) .
Elemental Analysis
- Empirical formula: C₁₃H₁₁BrN₂O₂S .

Structural and Stereochemical Considerations

  • Z-Isomer Stability : The Z-configuration arises from steric hindrance and electronic effects of the bromine and hydroxyl substituents on the phenyl ring .

  • Intramolecular Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with the hydrazone nitrogen, influencing reactivity and stability .

Scientific Research Applications

N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone linkage and aromatic rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features of the Target Compound :

  • Core Structure : Acetohydrazide backbone.
  • Substituents :
    • (Z)-imine-linked 5-bromo-2-hydroxyphenyl group.
    • Thiophen-2-yl group.

Comparisons :

Compound Name Structural Differences Key Functional Groups Reference
N′-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide Fluorine instead of hydroxyl; triazole ring with chloro-phenyl substituents Br, F, Cl, triazole, thioether
(E/Z)-2-(benzo[d]oxazol-2-ylthio)-N’-((thiophen-2-yl)methylene)acetohydrazide Benzoxazole-thioether instead of bromo-hydroxyphenyl Benzoxazole, thioether, thiophene
N′-[(E)-(4-fluorophenyl)methylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide Fluorophenyl instead of bromo-hydroxyphenyl; benzimidazole-thioether F, benzimidazole, thioether
N′-[(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide Bromonaphthalene instead of thiophene Br, naphthalene, hydroxyl

Key Observations :

  • Heterocyclic Variations : Thiophene (target) vs. benzoxazole () or triazole () alters π-π stacking and solubility.

Comparison with Similar Compounds :

  • Reaction Efficiency : Yields for thiophene-containing analogs (e.g., 6a in ) are 65%, aligning with typical hydrazone syntheses.
  • Isomer Control : The (Z)-configuration is less common than (E)-isomers (e.g., ), requiring precise reaction conditions .

Antimicrobial Activity :

  • Target Compound : Predicted activity against Gram-positive bacteria (e.g., S. aureus) due to bromo and hydroxyl groups, which disrupt cell membranes .
  • Analog Comparisons :
    • Fluorinated hydrazones (e.g., ) show MICs of 13.3–26.6 μM against E. coli and K. pneumoniae.
    • Bromonaphthalene derivatives () may exhibit enhanced activity due to increased hydrophobicity.

Enzyme Inhibition :

  • Thiophene-containing compounds (e.g., ) demonstrate kinase inhibition, suggesting the target may share similar mechanisms.

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Bromo and hydroxyl groups enhance antibacterial activity by increasing electrophilicity and membrane interaction .
  • Stereochemistry : (Z)-isomers may offer unique binding modes compared to (E)-isomers (e.g., ), though stability can be a concern .

Biological Activity

N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 314068-75-2, has a molecular formula of C13_{13}H11_{11}BrN2_2O2_2S and a molecular weight of 339.21 g/mol . The structural characteristics of this compound suggest various avenues for biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that hydrazone derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

Case Study Findings:

  • IC50_{50} Values: In studies involving structurally related compounds, IC50_{50} values ranged from 5.1 to 22.08 µM, indicating potent antiproliferative effects. For example, one compound demonstrated an IC50_{50} of 6.19 µM against HepG2 cells and 5.10 µM against MCF-7 cells .
  • Mechanism of Action: The mechanism often involves the inhibition of key signaling pathways and induction of apoptosis in cancer cells. Compounds targeting tyrosine kinases showed significant inhibition rates, which are critical in cancer progression .

Antimicrobial Activity

Hydrazone derivatives, including those related to this compound, have also been evaluated for antimicrobial properties.

Research Insights:

  • Broad-Spectrum Activity: Some derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds displayed minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
  • Comparative Studies: In comparative studies with standard antibiotics like ciprofloxacin, these compounds showed comparable or superior activity, suggesting their potential as alternative antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity.

Structural Feature Significance
Bromo Substituent Enhances lipophilicity and may increase cellular uptake.
Hydroxy Group Contributes to hydrogen bonding interactions with biological targets.
Thiophene Ring Imparts additional electronic properties that may enhance biological activity.

Q & A

What is the recommended methodology for synthesizing N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide?

Basic Research Question
The synthesis typically involves a condensation reaction between 2-(thiophen-2-yl)acetohydrazide and 5-bromo-2-hydroxybenzaldehyde under acidic conditions. A common approach includes:

  • Dissolving equimolar amounts of the hydrazide and aldehyde in acetic acid.
  • Stirring the mixture at room temperature for 18–24 hours.
  • Filtering the precipitated product and recrystallizing it from methanol or ethanol for purity .
    Key Consideration : Monitor reaction progress via TLC (e.g., using silica gel plates and UV visualization) to confirm the disappearance of starting materials .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
A multi-technique approach is essential:

  • NMR and IR Spectroscopy : Confirm the formation of the hydrazone bond (C=N stretch at ~1600 cm⁻¹ in IR) and analyze aromatic proton environments in ¹H/¹³C NMR .
  • X-ray Diffraction (XRD) : Resolve the Z-configuration of the imine bond and intermolecular interactions (e.g., hydrogen bonding). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.3664 Å, b = 10.6894 Å, and α = 71.976° have been reported for analogous hydrazides .
    Advanced Tip : Use multi-scan absorption corrections (e.g., SADABS) during XRD data refinement to account for crystal imperfections .

How does this compound behave in coordination chemistry, and what metal complexes can it form?

Advanced Research Question
The hydrazide acts as a tridentate ligand, coordinating through the imine nitrogen, phenolic oxygen, and thiophene sulfur atoms. Example protocols:

  • Copper(II) Complexes : React the ligand with CuCl₂·2H₂O in methanol, followed by slow evaporation to yield blue crystals. Characterize via ESR and magnetic susceptibility to confirm square-planar geometry .
  • Nickel(II) Complexes : Synthesize in DMF to form octahedral complexes, validated by XRD and electronic spectroscopy .
    Data Contradiction Note : Reported coordination modes may vary depending on solvent polarity and counterion effects. Always cross-validate with single-crystal XRD .

What challenges arise in crystallographic studies of this compound, and how are they resolved?

Advanced Research Question
Challenges include:

  • Polymorphism : Different crystallization solvents (e.g., DMF vs. methanol) can yield monoclinic (P21/c) or triclinic (P1) systems. Use lattice parameter comparisons (e.g., V = 912.05 ų vs. 1733.4 ų) to identify phases .
  • Absorption Corrections : High Z atoms (e.g., bromine) cause significant absorption. Apply multi-scan corrections (e.g., SADABS) and refine with R[F²] < 0.05 for reliability .

How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Advanced Research Question
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation, while acetic acid improves protonation of the aldehyde .
  • Catalysis : Add catalytic p-toluenesulfonic acid (PTSA) to accelerate condensation.
  • Green Chemistry : Mechanochemical grinding (e.g., with NaBH₄/H₃BO₃) reduces reaction time to 20–30 minutes .

What methodological approaches are used to assess the biological activity of this compound?

Advanced Research Question
While direct biological data for this compound is limited in the provided evidence, analogous hydrazides are evaluated via:

  • Antibacterial Assays : Determine minimum inhibitory concentration (MIC) against S. aureus and E. coli using agar dilution methods .
  • Molecular Docking : Model interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina .
    Caution : Ensure purity (>95% by HPLC) to avoid false positives in bioassays .

How should researchers address discrepancies in reported physicochemical data for this compound?

Advanced Research Question
Discrepancies in melting points or spectral data may arise from:

  • Purity Issues : Recrystallize the compound multiple times and verify via HPLC .
  • Tautomerism : The enol-imine ⇌ keto-amine equilibrium can shift with pH. Use ¹³C NMR in DMSO-d₆ to identify dominant tautomers .
    Pro Tip : Deposit crystallographic data in public databases (e.g., CCDC) to enable cross-validation .

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